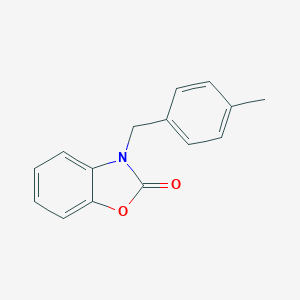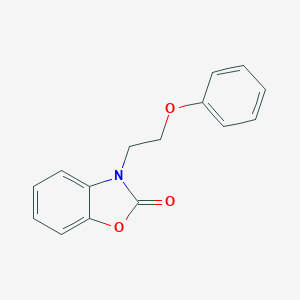![molecular formula C16H15NO2S B353008 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one CAS No. 797780-53-1](/img/structure/B353008.png)
3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, whether it’s an ester, an alcohol, a ketone, etc.) .
Synthesis Analysis
The synthesis of an organic compound involves detailing the chemical reactions used to produce the compound from readily available starting materials. This includes the reagents, solvents, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound. The data from these techniques can provide information about the types of atoms in the compound, their connectivity, and their 3D arrangement .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the functional groups present in the molecule and their reactivity .Applications De Recherche Scientifique
Synthesis Techniques
- 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one, a compound similar in structure to 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one, was synthesized using 2-amino benzothiazole with specific reagents, highlighting the susceptibility of these compounds to condensation with various agents (Baheti, Kapratwar, & Kuberkar, 2002).
- Novel benzothiazole derivatives, structurally related, were synthesized using a one-pot, solvent-free microwave-assisted technique, showcasing the versatility and environmental friendliness of the synthesis process (Bhoi, Borad, Pithawala, & Patel, 2016).
Structural Characterization
- In a study, the structure of diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate, a compound with a similar benzothiazole moiety, was analyzed, and the molecule's spatial arrangement was detailed, providing insights into the structural aspects of such compounds (Peng & Li, 2010).
Chemical Reactivity
- The compound 2-ethoxy carbonyl methylene thiazol-4-one reacted with various reagents to yield diverse derivatives, demonstrating the chemical reactivity and potential for functionalization of benzothiazole-related structures (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Electronic and Photophysical Properties
Electronic Applications
- A study involving benzothiazole analogs exhibited their application in the modification of gold electrode surfaces, highlighting their potential in electronic and electrochemical applications (Beloglazkina et al., 2007).
Photophysical Properties
- Benzothiazole derivatives were used in the creation of fluorescent probes, sensitive to pH changes and metal cations, demonstrating their potential in sensing applications (Tanaka et al., 2001).
- Novel π-conjugation extended benzothiazole derivatives were synthesized and showed near-infrared fluorescence, highlighting their applicability in biothiol imaging in living cells (Zhang et al., 2016).
Biological and Pharmacological Potential
Antimicrobial and Antifungal Activities
- New benzothiazole derivatives were synthesized and showed promising antibacterial, antioxidant, and antitubercular activities, signifying their potential in pharmacological and therapeutic applications (Bhoi, Borad, Pithawala, & Patel, 2016).
- Synthesized benzothiazole derivatives were screened for antimicrobial activities against various bacterial and fungal strains, demonstrating their potential use in combating microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticonvulsant Properties
- Derivatives of benzothiazole were synthesized and screened for anticonvulsant activities, showcasing their potential in the treatment of convulsive disorders (Kabra, Chopde, & Wadodkar, 2011).
Cancer Research
- The role of cytochrome P450 1A1 in the antitumor activity of benzothiazole compounds was studied, providing insights into the molecular mechanisms of these compounds in cancer treatment (Trapani et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-8-13(9-7-12)19-11-10-17-14-4-2-3-5-15(14)20-16(17)18/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLCSJRJXQSRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)
![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)